3-Amino-5-fluoropicolinaldehyde

Übersicht

Beschreibung

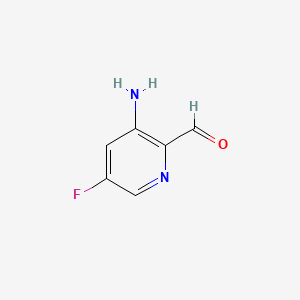

3-Amino-5-fluoropicolinaldehyde is an organic compound with the molecular formula C6H5FN2O It is a derivative of picolinaldehyde, featuring an amino group at the third position and a fluorine atom at the fifth position on the pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-fluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives followed by amination. One common method includes the reaction of 3-amino-5-fluoropyridine with formylating agents under controlled conditions to introduce the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced fluorinating agents and catalysts to achieve the desired substitution patterns on the pyridine ring .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Amino-5-fluoropicolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The amino and fluorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.

Major Products:

Oxidation: 3-Amino-5-fluoropicolinic acid.

Reduction: 3-Amino-5-fluoropicolinalcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-fluoropicolinaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Amino-5-fluoropicolinaldehyde involves its interaction with various molecular targets. The amino and fluorine groups can form hydrogen bonds and participate in electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes and receptors, making the compound valuable in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

- 3-Aminopicolinaldehyde

- 5-Aminopicolinaldehyde

- 3-Fluoropicolinaldehyde

- 5-Fluoropicolinaldehyde

Comparison: 3-Amino-5-fluoropicolinaldehyde is unique due to the simultaneous presence of both amino and fluorine substituents on the pyridine ring. This dual substitution pattern imparts distinct electronic and steric properties, differentiating it from other similar compounds. For instance, while 3-Aminopicolinaldehyde lacks the fluorine atom, 3-Fluoropicolinaldehyde lacks the amino group, resulting in different reactivity and applications .

Biologische Aktivität

3-Amino-5-fluoropicolinaldehyde is a fluorinated derivative of picolinaldehyde, a compound known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-5-fluoropyridine with an appropriate aldehyde under controlled conditions. The synthetic route can be optimized to enhance yield and purity. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm its structure.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli and Staphylococcus aureus . This suggests that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been evaluated in several cancer cell lines. In vitro studies indicated that the compound inhibits cell proliferation in human breast cancer (MCF-7) and melanoma (A375) cell lines with IC50 values ranging from 10 to 20 µM . The mechanism appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as caspase-3 and PARP cleavage.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that it binds effectively to the active sites of enzymes involved in cancer cell metabolism and proliferation . For instance, it has been shown to inhibit key enzymes such as topoisomerase II and dihydrofolate reductase, which are crucial for DNA replication and repair.

Case Study 1: Antimicrobial Efficacy

In a clinical setting, a derivative of this compound was tested against multidrug-resistant strains of Klebsiella pneumoniae. The study reported a significant reduction in bacterial load in treated samples compared to controls, highlighting its potential as a therapeutic agent against resistant infections .

Case Study 2: Cancer Treatment

A preclinical study evaluated the efficacy of this compound in combination with conventional chemotherapeutics in breast cancer models. The results indicated enhanced tumor regression when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes .

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µg/mL or µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 32 µg/mL | Cell wall synthesis inhibition |

| Antimicrobial | S. aureus | 32 µg/mL | Protein synthesis inhibition |

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Apoptosis induction |

| Anticancer | A375 (Melanoma) | 20 µM | Enzyme inhibition |

Eigenschaften

IUPAC Name |

3-amino-5-fluoropyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-4-1-5(8)6(3-10)9-2-4/h1-3H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWNWXWPHVFGAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1N)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.